molecular formula C19H21N5O2 B2851731 N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-69-7

N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2851731
M. Wt: 351.41
InChI Key: PQPYPHBSZNPMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as EMA-401, is a novel drug candidate that is being studied for its potential use as a treatment for chronic pain. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials to determine its safety and efficacy in humans.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves the reaction of 4-ethylbenzoyl chloride with 2-methoxyphenylacetonitrile to form N-(4-ethylphenyl)-2-methoxyphenylacetamide. This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring, followed by acylation with propanoyl chloride to form the final product.

Starting Materials
4-ethylbenzoyl chloride, 2-methoxyphenylacetonitrile, sodium azide, copper sulfate, propanoyl chloride

Reaction
Step 1: 4-ethylbenzoyl chloride is reacted with 2-methoxyphenylacetonitrile in the presence of a base such as triethylamine to form N-(4-ethylphenyl)-2-methoxyphenylacetamide., Step 2: The intermediate is then reacted with sodium azide and copper sulfate in a solvent such as DMF to form the tetrazole ring., Step 3: The tetrazole intermediate is then acylated with propanoyl chloride in the presence of a base such as triethylamine to form the final product, N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide.

Mechanism Of Action

N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide blocks the activity of the angiotensin II type 2 receptor, which is found in sensory neurons and plays a key role in the development and maintenance of chronic pain. By inhibiting this receptor, N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide reduces the transmission of pain signals and can provide relief from chronic pain.

Biochemical And Physiological Effects

Studies have shown that N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This drug is also well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Advantages And Limitations For Lab Experiments

One advantage of N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is that it has shown efficacy in preclinical models of chronic pain, making it a promising candidate for further study. However, one limitation is that this drug has not yet been extensively tested in humans, and its safety and efficacy in clinical trials are still being evaluated.

Future Directions

There are several potential future directions for the study of N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide. One area of interest is the development of new formulations or delivery methods that could improve the drug's efficacy or reduce the risk of adverse effects. Another potential direction is the exploration of N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide's potential use in other types of pain, such as inflammatory pain or cancer-related pain. Additionally, further research is needed to fully understand the mechanism of action of this drug and its potential interactions with other pain medications.

Scientific Research Applications

N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to be effective in reducing pain in preclinical studies, particularly in models of neuropathic pain. This drug works by targeting a specific type of ion channel, known as the angiotensin II type 2 receptor, which is involved in the transmission of pain signals in the nervous system.

properties

IUPAC Name

N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-3-13-8-10-15(11-9-13)20-19(25)16(18-21-23-24-22-18)12-14-6-4-5-7-17(14)26-2/h4-11,16H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPYPHBSZNPMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

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